2-Chloro-4-methoxyphenylboronic acid
Overview
Description
2-Chloro-4-methoxyphenylboronic acid (2-CMPA) is an organic compound with a wide range of applications in the field of organic synthesis. It is a boronic acid derivative, which is a type of organic compound that contains a boron atom and two oxygen atoms connected by a single bond. 2-CMPA is used in organic synthesis for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Fluorescence Quenching Mechanisms
Research on boronic acid derivatives, including molecules structurally related to 2-Chloro-4-methoxyphenylboronic acid, has explored their fluorescence quenching mechanisms. The study by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives using aniline as a quencher, revealing insights into static quenching mechanisms in diffusion-limited reactions. This highlights the potential of such compounds in studying fluorescence-based sensing applications (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).
Cross-Coupling Reactions
Parry et al. (2002) demonstrated the use of boronic acids, including those similar to 2-Chloro-4-methoxyphenylboronic acid, in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. This application is crucial in the synthesis of complex organic molecules, showcasing the importance of boronic acids in facilitating cross-coupling reactions for organic synthesis (Parry, P. R., Wang, C., et al., 2002).
Supramolecular Assemblies
The design and synthesis of supramolecular assemblies have also benefited from the study of boronic acids. Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies formed by phenylboronic and 4-methoxyphenylboronic acids, demonstrating the role of hydrogen bonds in the formation of complex structures. This research contributes to the understanding of molecular interactions and the design of novel materials (Pedireddi, V., & Seethalekshmi, N., 2004).
N-B Interaction in Arylboronate Systems
Zhu et al. (2006) explored the N-B interactions in arylboronate systems, providing insights into molecular recognition and chemosensing technologies. Their work underscores the significance of boronic acids in developing sensors and recognition molecules, particularly for detecting biologically important substances (Zhu, L., Shabbir, S. H., et al., 2006).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) reported on the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, illustrating a bioorthogonal reaction facilitated by boronic acid derivatives. This study is vital for applications in protein conjugation and the development of labeling techniques in biological systems (Dilek, O., Lei, Z., et al., 2015).
properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGPWGCRVKCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378380 | |
Record name | 2-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenylboronic acid | |
CAS RN |
219735-99-6 | |
Record name | 2-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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